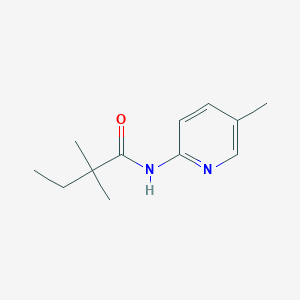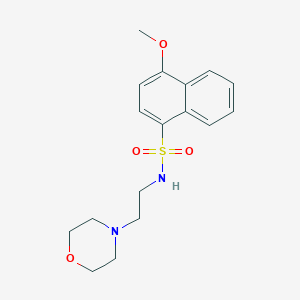
4-methoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide is a chemical compound with the molecular formula C17H22N2O4S . It is listed under the CAS number 499188-52-2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of this compound is 350.43 . For more detailed physical and chemical properties, you may want to refer to specific databases or resources.Aplicaciones Científicas De Investigación
Applications in Microbicide Development
Naphthalene sulfonate polymer microbicides, such as PRO 2000 Gel, have been evaluated for their safety and tolerability in both sexually active HIV-uninfected women and sexually abstinent HIV-infected women. These studies have demonstrated the potential of naphthalene sulfonate derivatives in preventing HIV transmission, highlighting their importance in the development of effective microbicide formulations (Mayer et al., 2003).
Environmental Impact and Toxicology
Research into naphthalene sulfonamides has also touched on their environmental presence and toxicological effects. Studies have investigated their occurrence in various settings, including their role as agrochemical spreading agents and their potential toxic effects upon ingestion, revealing the complexities of managing these compounds in the environment and their possible health risks (Usui et al., 2011).
Biomonitoring and Occupational Health
The use of naphthalene and its metabolites as biomarkers for exposure to polycyclic aromatic hydrocarbons (PAHs) in occupational settings underscores the significance of understanding how these compounds interact with human health. Studies have highlighted the importance of monitoring these biomarkers to assess exposure levels and mitigate potential health risks, especially in industries where PAH exposure is common (Klotz et al., 2018).
Propiedades
IUPAC Name |
4-methoxy-N-(2-morpholin-4-ylethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-22-16-6-7-17(15-5-3-2-4-14(15)16)24(20,21)18-8-9-19-10-12-23-13-11-19/h2-7,18H,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDLSXKAYHTGKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1-hydroxyethyl)phenyl]-2-naphthamide](/img/structure/B501528.png)


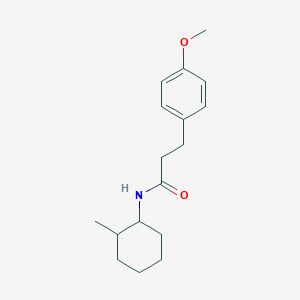

![3-(4-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B501536.png)
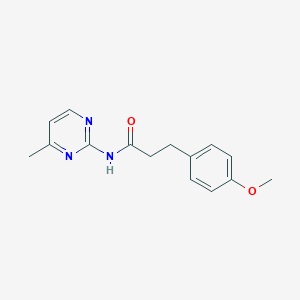
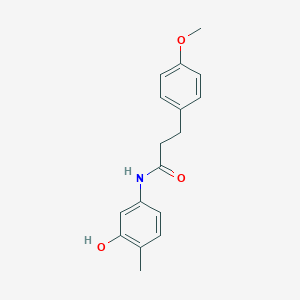
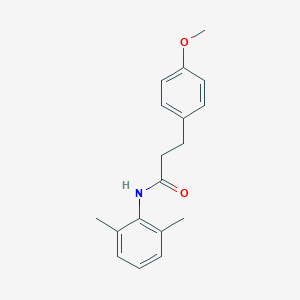

![4-isopropyl-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B501544.png)
